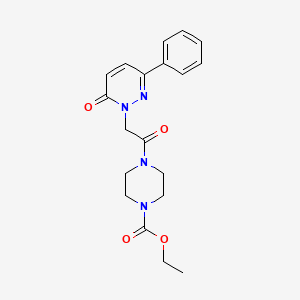

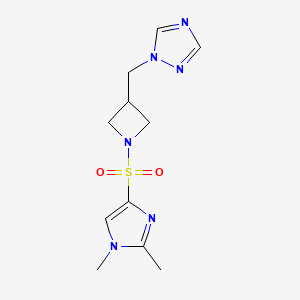

![molecular formula C20H21NO2S B2654558 N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide CAS No. 1705803-39-9](/img/structure/B2654558.png)

N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide” is a derivative of benzo[b]thiophene-2-carboxamide . It is a part of a series of compounds that have been synthesized for their STING-agonistic activity . STING is an important immune-associated protein that triggers the IRF and NF-κB pathways, which generates type I interferons and proinflammatory cytokines .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

N-(2-methoxy-2-phenylbutyl)benzo[b]thiophene-2-carboxamide is part of a class of compounds with diverse applications in scientific research, particularly in the synthesis of complex molecules and the study of their biological activities. The synthesis and structural analysis of similar benzo[b]thiophene derivatives have been a subject of research to explore their potential applications. For instance, the synthesis of 2-Phenyl-5-methoxy-benzo[b]thiophene-3-carboxylic acid derivatives through ring closure reactions has been reported, highlighting the methodology for producing various amides and esters with potential biological activities (Sauter & Dzerovicz, 1970).

Biological Activities

Research into the biological activities of benzo[b]thiophene derivatives has shown promising results in various areas, including antibacterial and antifungal properties. For example, certain thiophene-3-carboxamide derivatives have demonstrated significant antibacterial and antifungal activities, which could be attributed to their structural features, such as the planarity between the m-toluidine or p-toluidine rings and their respective thiophene rings (Vasu et al., 2005).

Supramolecular Chemistry

In supramolecular chemistry, benzo[b]thiophene derivatives have been utilized to create novel organizational motifs. The structure of N,N',N"-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide showcases how aryl rings can self-assemble into a π-stack surrounded by a triple helical network of hydrogen bonds. This suggests a new mode of organization that could be relevant for the development of columnar liquid crystals (Lightfoot et al., 1999).

Anti-inflammatory Applications

Furthermore, specific benzo[b]thiophene-2-carboxamides have been identified as potent anti-inflammatory agents by inhibiting the expression of adhesion molecules like E-selectin, ICAM-1, and VCAM-1 on endothelial cells. This inhibition decreases the adherence of neutrophils to activated endothelial cells, offering potential therapeutic applications in inflammation-related diseases (Boschelli et al., 1995).

Fluorescence and Solid-State Applications

Some synthesized benzo[c]thiophenes have shown strong solid-state fluorescence, which could be leveraged in materials science for the development of novel fluorescent materials and sensors. This highlights the utility of benzo[b]thiophene derivatives in creating materials with specific optical properties (Fukuzumi et al., 2016).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

N-(2-methoxy-2-phenylbutyl)-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO2S/c1-3-20(23-2,16-10-5-4-6-11-16)14-21-19(22)18-13-15-9-7-8-12-17(15)24-18/h4-13H,3,14H2,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSOXNDIXRFECG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CNC(=O)C1=CC2=CC=CC=C2S1)(C3=CC=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

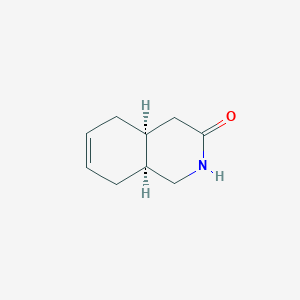

![2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2-((2-(2-methoxyphenoxy)ethyl)amino)-2-oxoethyl)acetamide](/img/structure/B2654480.png)

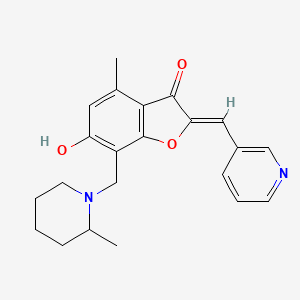

![3-(Phenylsulfonyl)-1-(4-(phenylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)propan-1-one](/img/structure/B2654481.png)

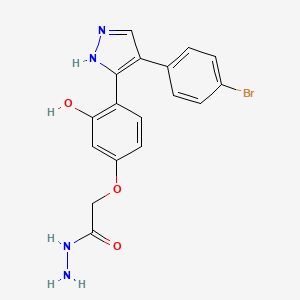

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-8-ylmethanol](/img/structure/B2654485.png)

![N-(4-fluorophenyl)-4-[methyl(tetrahydrofurfuryl)sulfamoyl]benzamide](/img/structure/B2654489.png)

![3-(3-chloro-4-methoxybenzyl)-6,7-dimethoxy-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2654492.png)

![N-(4-acetylphenyl)-2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2654498.png)